molecular formula C8H7FO2 B2806013 3-Fluoro-2-hydroxy-5-methylbenzaldehyde CAS No. 1283717-52-1

3-Fluoro-2-hydroxy-5-methylbenzaldehyde

Cat. No.: B2806013
CAS No.: 1283717-52-1
M. Wt: 154.14
InChI Key: KCXJQPWEZOQDQG-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxy-5-methylbenzaldehyde: is an organic compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde typically involves the fluorination of 2-hydroxy-5-methylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction where a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) , is used under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Fluoro-2-hydroxy-5-methylbenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive for drug development .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxy-5-methylbenzaldehyde depends on its specific applicationFluorine’s high electronegativity can enhance binding affinity to enzymes or receptors, thereby modulating biological activity .

Comparison with Similar Compounds

    2-Hydroxy-5-methylbenzaldehyde: Similar structure but lacks the fluorine atom.

    3-Fluoro-5-methylbenzaldehyde: Similar structure but lacks the hydroxyl group.

    3-Fluoro-2-hydroxybenzaldehyde: Similar structure but lacks the methyl group.

Uniqueness: 3-Fluoro-2-hydroxy-5-methylbenzaldehyde is unique due to the combination of the fluorine, hydroxyl, and methyl groups on the benzaldehyde core. This unique combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-fluoro-2-hydroxy-5-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXJQPWEZOQDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283717-52-1
Record name 3-fluoro-2-hydroxy-5-methylbenzaldehyde
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